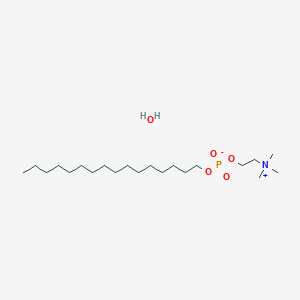
Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily known for its broad-spectrum antimicrobial, anti-leishmanial, and anti-cancer properties . This compound has been widely studied for its therapeutic potential, particularly in the treatment of leishmaniasis and certain types of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of hexadecyl bromide with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different biological activities.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with modified biological activities .
Scientific Research Applications
Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying phospholipid interactions and membrane dynamics.
Biology: The compound is studied for its effects on cell membranes and its role in cellular signaling pathways.
Mechanism of Action
The mechanism of action of hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cell membranes. It disrupts the lipid bilayer, leading to cell lysis and death. In the case of leishmaniasis, the compound interferes with the parasite’s cell membrane, inhibiting its growth and replication. In cancer cells, it induces apoptosis by disrupting membrane integrity and interfering with cellular signaling pathways .
Comparison with Similar Compounds
Hexadecylphosphocholine: Similar in structure and function, used in similar therapeutic applications.
Phosphocholine: A related compound with similar membrane-disrupting properties.
Alkylphospholipids: A class of compounds with similar mechanisms of action and therapeutic uses.
Uniqueness: Hydrate hexadecyl 2-(trimethylazaniumyl)ethyl phosphate is unique due to its broad-spectrum activity and its ability to target both parasitic and cancer cells. Its dual action as an antimicrobial and anti-cancer agent makes it a valuable compound in medical research and therapy .
Properties
Molecular Formula |
C21H48NO5P |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
hexadecyl 2-(trimethylazaniumyl)ethyl phosphate;hydrate |
InChI |
InChI=1S/C21H46NO4P.H2O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-25-27(23,24)26-21-19-22(2,3)4;/h5-21H2,1-4H3;1H2 |
InChI Key |
NTMJUKLGQGDYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















